molecular formula C7H4ClNOS2 B2409853 2-(3-Chloro-2-thienyl)-2-oxoethyl thiocyanate CAS No. 937602-35-2

2-(3-Chloro-2-thienyl)-2-oxoethyl thiocyanate

Cat. No. B2409853
CAS RN: 937602-35-2
M. Wt: 217.69
InChI Key: NWWCEVLYKLMRQZ-UHFFFAOYSA-N
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Description

2-(3-Chloro-2-thienyl)-2-oxoethyl thiocyanate (2-CTOT) is a small organic molecule with a wide range of applications in scientific research. It is a derivative of thiocyanic acid and is widely used for its ability to interact with proteins, enzymes, and other biomolecules. 2-CTOT has been used in a variety of in vivo and in vitro experiments to study the biological activity of a variety of molecules and to elucidate their mechanisms of action.

Scientific Research Applications

  • Synthesis of Thiazole Derivatives :

    • Hillstrom et al. (2001) described the use of 1,3-Dichloropropenes in synthesizing thiazole derivatives. The process involves the conversion of sodium thiocyanate to 3-chloro-2propenylthiocyanate, which upon heating undergoes thermal rearrangement to give isothiocyanate derivatives. These derivatives can be further converted into thiazole compounds like 5-Hydroxymethylthiazole (Hillstrom et al., 2001).
  • Electrochemical Thiocyanation :

    • Krishnan and Gurjar (1993) investigated electrochemical methods for the preparation of thiocyano derivatives. Their research shows that thiocyanogen, produced during electrolysis, is a vital reagent for thiocyanation reactions in organic synthesis (Krishnan & Gurjar, 1993).
  • Metal-Free Oxidative Heteroannulation :

    • Yu et al. (2019) presented a metal-free oxidative heteroannulation of 1,7-enynes with thiocyanates to produce thieno[3,4-c]quinolin-4(5H)-ones. This process represents a new method for accessing S-heterocycles, showcasing the versatility of thiocyanate derivatives in organic synthesis (Yu et al., 2019).
  • Detoxification of Anticancer Agents :

    • Hovinen et al. (1998) explored the role of thiocyanate ion in the detoxification of chlorambucil, an anticancer agent. The study demonstrates the reaction of thiocyanate ion with chlorambucil and its implications in pharmacology (Hovinen et al., 1998).
  • Thiocyanation of Aromatic Compounds :

    • Yadav et al. (2005) discussed the thiocyanation of indoles and aromatic amino compounds using ferric chloride, highlighting a practical and efficient approach for thiocyanation in organic synthesis (Yadav et al., 2005).
  • Palladium-Catalyzed Thiocyanation :

    • Chen et al. (2017) reported on a palladium-catalyzed site-selective sp3 C-H bond thiocyanation of 2-aminofurans, demonstrating the utility of thiocyanates in the selective synthesis of alkyl thiocyanates, which are significant in natural products and drugs (Chen et al., 2017).

properties

IUPAC Name

[2-(3-chlorothiophen-2-yl)-2-oxoethyl] thiocyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNOS2/c8-5-1-2-12-7(5)6(10)3-11-4-9/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWWCEVLYKLMRQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1Cl)C(=O)CSC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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